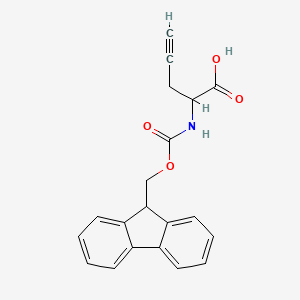

2-(Fmoc-amino)-4-pentynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191215-87-9 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an indispensable tool in modern chemical biology, peptide chemistry, and drug discovery.[1][2] Its unique structure, featuring a terminal alkyne functionality and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through highly efficient click chemistry reactions.[1] This guide provides a comprehensive overview of the chemical properties of Fmoc-L-propargylglycine, detailed experimental protocols for its use, and its applications in the development of novel therapeutics and research probes.

Core Chemical and Physical Properties

Fmoc-L-propargylglycine is a white to off-white crystalline powder.[1][3] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][4][5][6] |

| Molecular Weight | 335.35 g/mol | [1][6][7][8] |

| CAS Number | 198561-07-8 | [1][4][6] |

| Appearance | White to off-white powder or crystals | [1][3] |

| Melting Point | 175-177 °C | [1] |

| Purity | ≥98% (HPLC) | [3][8] |

| Optical Rotation | [α]D²⁰ = -18 ± 1° (c=1 in DMF) | [1] |

| Solubility | Soluble in DMSO and slightly soluble in Methanol | [9] |

| Storage Conditions | 0-8 °C or -20°C | [1][3][4] |

Experimental Protocols

The utility of Fmoc-propargylglycine is primarily demonstrated in two key experimental workflows: its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent modification of the propargyl group using click chemistry.

Incorporation of Fmoc-Propargylglycine into Peptides via SPPS

The following is a generalized protocol for the incorporation of Fmoc-propargylglycine into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[7]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[7][10]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[7][10][11]

-

Agitate the mixture for 3-5 minutes, then drain the solution.[10]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-propargylglycine (or other Fmoc-protected amino acid) by dissolving it in DMF with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or collidine).[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]

-

Wash the resin thoroughly with DMF to remove excess reagents.

4. Repetition and Peptide Cleavage:

-

Repeat the deprotection and coupling steps sequentially to elongate the peptide chain.

-

Once the synthesis is complete, wash the resin with dichloromethane (DCM).

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the incorporated glycine residue serves as a handle for "click" chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the peptide to a wide variety of azide-containing molecules.

Materials:

-

Propargylglycine-containing peptide

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or TBTA) - optional but recommended for biomolecules

-

Aqueous buffer system (e.g., phosphate buffer) or a solvent like DMF[9][12]

Protocol:

-

Dissolve the propargylglycine-containing peptide and the azide-functionalized molecule in the chosen buffer or solvent.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of CuSO₄ in water.

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

In a reaction vessel, combine the peptide and azide solutions.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution.[4] The final concentrations are typically in the low millimolar range for the reactants and catalyst components.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Upon completion, the modified peptide can be purified by RP-HPLC to remove the catalyst and any unreacted starting materials.[13][14]

Purification and Characterization

Following synthesis and any subsequent modifications, the peptide must be purified and characterized to ensure its identity and purity.

-

Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is typically used with a gradient of increasing acetonitrile in water, both containing 0.1% TFA.[13][14] Fractions are collected and analyzed by analytical HPLC to assess purity.

-

Characterization: The purified peptide is typically characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight. The purity is confirmed by analytical RP-HPLC, often on two different column systems to ensure homogeneity.[15]

Applications in Research and Drug Development

The versatility of Fmoc-propargylglycine has led to its widespread use in various scientific disciplines:

-

Peptide Synthesis: It serves as a crucial building block for creating modified peptides with enhanced biological activity or stability.[1]

-

Bioconjugation: The alkyne group facilitates "click" chemistry, enabling the efficient attachment of peptides to other biomolecules, surfaces, or imaging agents.[1]

-

Drug Development: Fmoc-propargylglycine is instrumental in designing novel therapeutics, including enzyme inhibitors and peptide-drug conjugates.[1]

-

Material Science: It is used in the development of functionalized materials and nanostructures with tailored properties for applications in drug delivery and diagnostics.[1]

Conclusion

Fmoc-L-propargylglycine is a powerful and versatile chemical tool that has significantly impacted the fields of peptide science and drug discovery. Its straightforward incorporation into peptides and the bioorthogonal reactivity of its propargyl group provide a robust platform for the synthesis and modification of complex biomolecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their pursuit of novel scientific discoveries and therapeutic innovations.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 13. bachem.com [bachem.com]

- 14. agilent.com [agilent.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-(Fmoc-amino)-4-pentynoic Acid: A Versatile Building Block for Peptide Modification

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 2-(Fmoc-amino)-4-pentynoic acid, a synthetic amino acid derivative crucial for advanced peptide synthesis and modification. It details the compound's properties, its primary applications in solid-phase peptide synthesis (SPPS), and its utility in post-synthesis modifications via click chemistry.

Compound Identification and Properties

This compound is a non-natural amino acid derivative.[1] It is characterized by an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a terminal alkyne functionality on its side chain.[2] This unique structure makes it a valuable tool for introducing a reactive alkyne handle into peptides.[2] The compound is often referred to by several synonyms, including Fmoc-propargylglycine (Fmoc-Pra-OH), with specific stereoisomers like Fmoc-L-propargylglycine being commonly used in peptide chemistry.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Data | Reference(s) |

| CAS Number | 191215-87-9 (racemic), 198561-07-8 (L-enantiomer) | [1][2][4][5] |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][2][4][6][7] |

| Molecular Weight | 335.35 - 335.4 g/mol | [1][2][4][6][7] |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | [2][6] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥95%, with ≥99% available for chiral forms | [3][6][7] |

| Melting Point | 175 - 177 °C | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Temperature | 0 - 8 °C | [1][3] |

Core Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2][8] The Fmoc group serves as a temporary protecting group for the α-amine, which can be selectively removed under mild basic conditions, typically with piperidine.[2][] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[8]

The key feature of this compound is its terminal alkyne side chain.[2] This alkyne group is stable throughout the SPPS process and does not interfere with standard coupling and deprotection steps.[] Once the peptide has been synthesized and cleaved from the resin, the alkyne serves as a reactive handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[10][11]

This two-step process—incorporation via SPPS followed by click chemistry—enables a wide range of applications:

-

Bioconjugation: Peptides containing this residue can be conjugated to other biomolecules (proteins, nucleic acids), fluorescent dyes, or imaging agents that have been functionalized with an azide group.[2]

-

Drug Development: The modification can be used to enhance peptide stability, bioavailability, or to attach targeting moieties.[2][3]

-

Peptide Cyclization: The alkyne can react with an azide group elsewhere in the same peptide to form stable, cyclic peptidomimetics.[12]

Workflow: From Synthesis to Modification

The general workflow involves the initial synthesis of an alkyne-containing peptide using Fmoc-SPPS, followed by a post-synthetic modification step using a click reaction.

Caption: Workflow for peptide modification using Fmoc-Pra-OH.

Experimental Protocols

The following protocols are representative methodologies for the incorporation of this compound into a peptide and its subsequent modification.

This protocol outlines a single coupling cycle for incorporating Fmoc-L-propargylglycine (Fmoc-Pra-OH) into a peptide chain on a solid support resin.

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) where the N-terminal Fmoc group of the last coupled amino acid has been removed. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).

-

Activation and Coupling of Fmoc-Pra-OH:

-

In a separate vessel, dissolve Fmoc-L-propargylglycine (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add a base, N,N-Diisopropylethylamine (DIEA) (6 eq.), to the activation mixture and vortex for 2 minutes.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or Chloranil test. A negative result (e.g., yellow beads for Kaiser test) indicates a successful coupling.

-

Next Cycle: Proceed to the deprotection step to remove the Fmoc group from the newly added Fmoc-Pra-OH, preparing for the next amino acid coupling.

This protocol describes the conjugation of an azide-containing molecule to the purified, alkyne-bearing peptide in solution.

-

Peptide Preparation: After synthesis, cleave the peptide from the resin and deprotect the side chains using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Lyophilize the pure, alkyne-containing peptide.

-

Reaction Mixture Preparation:

-

Dissolve the lyophilized peptide and the azide-functionalized molecule (1.2 equivalents) in a degassed solvent mixture, such as 1:1 water/DMSO or water/t-butanol.

-

Prepare a fresh stock solution of the copper(I) catalyst source, copper(II) sulfate (CuSO₄) (0.5 eq.).

-

Prepare a fresh stock solution of a reducing agent, sodium ascorbate (2.5 eq.).

-

-

Catalyst Addition and Reaction:

-

To the peptide/azide solution, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow-orange may be observed, indicating the formation of the Cu(I) species.

-

If solubility is an issue, a copper-ligand complex like TBTA can be added to stabilize the Cu(I) catalyst.

-

-

Incubation: Seal the reaction vessel and agitate it at room temperature, protected from light, for 12-24 hours.

-

Reaction Monitoring and Purification: Monitor the reaction progress using LC-MS. Once complete, purify the final conjugated peptide product by reverse-phase HPLC to remove the catalyst and unreacted starting materials.

-

Final Product Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry.

References

- 1. FMOC-L-PROPARGYLGLYCINE | 198561-07-8 [chemicalbook.com]

- 2. Buy this compound | 191215-87-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 191215-87-9 | this compound | Next Peptide [nextpeptide.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. This compound 95% | CAS: 191215-87-9 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Fmoc-L-propargylglycine: A Technical Guide for Advanced Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an indispensable tool in peptide synthesis, medicinal chemistry, and materials science.[1][2][3] Its unique structure, featuring a terminal alkyne group on the side chain and an Fmoc-protecting group on the alpha-amino group, allows for its seamless integration into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent modification through highly efficient "click chemistry" reactions.[1] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical Properties

Fmoc-L-propargylglycine is a white to off-white powder.[1][2] Its key quantitative properties are summarized below for easy reference.

| Property | Value | References |

| Molecular Weight | 335.35 g/mol | [3][4][5] |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][4][6][7] |

| CAS Number | 198561-07-8 | [1][5][6][7] |

| Melting Point | 175 - 177 °C | [1][2][8] |

| Purity | ≥ 98.0% (HPLC), ≥ 99% (Chiral HPLC) | [1] |

| Optical Rotation [α]D²⁰ | -18 ± 1 ° (c=1 in DMF) | [1] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2][8] |

| Storage Temperature | 2 - 8 °C | [2][4][8] |

Core Applications in Research and Drug Development

The versatility of Fmoc-L-propargylglycine stems from its dual-functionality. The Fmoc group facilitates its use in standard automated or manual peptide synthesis, while the propargyl (alkyne) side chain serves as a chemical handle for post-synthesis modifications.

-

Peptide Synthesis and Modification: It serves as a fundamental building block for creating modified peptides with enhanced biological activity or stability.[1] The alkyne group allows for the synthesis of cyclic peptides through methods like the Glaser coupling.[5]

-

Bioconjugation and "Click Chemistry": The terminal alkyne is ideal for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This enables researchers to efficiently attach a wide array of molecules—such as fluorescent dyes, imaging agents, carbohydrates, or drug payloads—to peptides and proteins.[1]

-

Drug Development: In therapeutic design, it is crucial for developing novel inhibitors that target specific enzymes or receptors.[1] Its incorporation can help in creating peptide-based drugs, stapled peptides, and antibody-drug conjugates.

-

Materials Science: The compound is explored in the development of smart materials and functionalized nanostructures that can respond to specific environmental stimuli.[1]

Experimental Protocols

The following are representative protocols for the use of Fmoc-L-propargylglycine in a typical research workflow involving peptide synthesis and modification.

Protocol 1: Incorporation of Fmoc-L-propargylglycine via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an L-propargylglycine residue on a rink amide resin.

1. Resin Preparation and Swelling:

- Place 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted reaction vessel.

- Wash the resin with dichloromethane (DCM, 3x 5 mL) for 1 minute each.

- Swell the resin in dimethylformamide (DMF, 5 mL) for 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate the vessel for 5 minutes. Drain.

- Repeat the 20% piperidine treatment for an additional 15 minutes.

- Drain and wash the resin thoroughly with DMF (5x 5 mL), DCM (3x 5 mL), and DMF (3x 5 mL).

- Optional: Perform an Fmoc test to confirm complete deprotection and quantify the resin loading.[9]

3. Amino Acid Coupling (Fmoc-L-propargylglycine):

- Prepare the coupling solution:

- Fmoc-L-propargylglycine (4 equivalents based on resin loading)

- HBTU (3.9 equivalents)

- HOBt (4 equivalents)

- Dissolve in a minimal amount of DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 2-4 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3x 5 mL), DCM (3x 5 mL), and DMF (3x 5 mL).

- Optional: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Peptide Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

- After the final coupling, perform a final Fmoc deprotection (Step 2).

- Wash the resin with DMF (5x 5 mL) and DCM (5x 5 mL), then dry it under vacuum.

- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours.

- Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the propargylglycine residue.

Protocol 2: Post-Synthesis Modification via CuAAC ("Click Chemistry")

This protocol describes the conjugation of an azide-containing molecule (e.g., Azide-PEG-Fluorophore) to the alkyne-containing peptide.

1. Reagent Preparation:

- Dissolve the lyophilized peptide in a degassed buffer (e.g., phosphate buffer, pH 7.4) or a water/DMSO mixture to a final concentration of 1 mM.

- Prepare stock solutions:

- Azide-containing molecule (1.5 equivalents): 10 mM in DMSO.

- Copper(II) Sulfate (CuSO₄): 50 mM in water.

- Sodium Ascorbate: 100 mM in water (prepare fresh).

- TBTA ligand: 10 mM in DMSO.

2. Click Reaction:

- In a microcentrifuge tube, combine the peptide solution, the azide stock solution, and the TBTA ligand.

- Add the CuSO₄ solution to the mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 0.1 mM CuSO₄ and 0.5 mM sodium ascorbate.

- Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorophore.

3. Purification:

- Monitor the reaction progress using HPLC-MS.

- Once complete, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.

- Lyophilize the pure fractions to obtain the final product.

Visualizations

Workflow for Peptide Synthesis and Modification

The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis for incorporating Fmoc-L-propargylglycine, followed by a final click chemistry modification step.

Caption: Workflow of SPPS incorporating Fmoc-L-propargylglycine and post-synthesis modification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram details the key "click" reaction where the propargylglycine-containing peptide is conjugated with an azide-functionalized molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-L-PROPARGYLGLYCINE | 198561-07-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Fmoc-L-propargylglycine | 198561-07-8 | FF40126 [biosynth.com]

- 5. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]

- 6. Fmoc-L-Propargylglycine | C20H17NO4 | CID 2734461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-L-propargylglycine, 198561-07-8 | BroadPharm [broadpharm.com]

- 8. FMOC-L-PROPARGYLGLYCINE CAS#: 198561-07-8 [m.chemicalbook.com]

- 9. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Alkyne Moiety: A Versatile Tool in Amino Acid Chemistry for Drug Discovery and Beyond

An In-depth Technical Guide on the Discovery and Development of Alkyne-Containing Amino Acids

Introduction

The incorporation of unique chemical functionalities into amino acids has revolutionized the fields of chemical biology, drug discovery, and materials science. Among these, the alkyne group stands out for its small size, relative stability, and unique reactivity. Alkyne-containing amino acids, both naturally occurring and synthetic, have become indispensable tools for scientists. Their utility is most prominently showcased in the realm of bioorthogonal chemistry, particularly in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This reaction allows for the specific and efficient ligation of molecules in complex biological environments.

This technical guide provides a comprehensive overview of the discovery, development, and application of alkyne-containing amino acids. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging these powerful chemical tools in their work. The guide covers the natural biosynthesis of these amino acids, various chemical synthesis strategies, and their diverse applications, from metabolic labeling and proteome profiling to protein engineering and drug development. Detailed experimental protocols for key techniques and a summary of relevant quantitative data are also provided to facilitate the practical application of this knowledge.

Discovery and Biosynthesis of Alkyne-Containing Amino Acids

While the majority of applications for alkyne-containing amino acids rely on chemically synthesized variants, nature has been producing such compounds long before they became a staple in the modern laboratory. The discovery of natural biosynthetic pathways for these amino acids has opened up new avenues for their production and incorporation into biological systems.

Natural Occurrence

Naturally occurring amino acids bearing an alkyne functionality are relatively rare but have been identified in certain microorganisms. As early as the 1970s and 1980s, screenings for antibiotic substances revealed that some species of fungi and bacteria produce the alkyne-containing amino acids β-ethynylserine and L-propargylglycine.[1] These discoveries hinted at the existence of enzymatic machinery capable of forging the carbon-carbon triple bond, a functionality more commonly associated with organic synthesis.

The Biosynthetic Pathway in Streptomyces cattleya

A significant breakthrough in understanding the biosynthesis of alkyne-containing amino acids came from the work of Michelle Chang and her colleagues, who elucidated the pathway for β-ethynylserine production in the soil bacterium Streptomyces cattleya.[1] Their research revealed a remarkable enzymatic cascade that transforms the common amino acid L-lysine into L-propargylglycine, a key intermediate.

The biosynthetic pathway begins with the chlorination of L-lysine at the β-carbon, a reaction catalyzed by a halogenase enzyme. This is followed by an oxidative cleavage of a carbon-carbon bond, leading to the formation of 4-chloro-allylglycine. The final and most intriguing step is the dechlorination of this intermediate to yield L-propargylglycine, the first terminal alkyne-containing amino acid in this pathway.[1] Further enzymatic steps can then convert L-propargylglycine into β-ethynylserine. The discovery of this pathway has paved the way for the biotechnological production of these valuable amino acids and for engineering organisms to produce proteins containing them.[1]

Caption: Biosynthetic pathway of L-propargylglycine in Streptomyces cattleya.

Chemical Synthesis of Alkyne-Containing Amino Acids

While nature provides a blueprint for the synthesis of some alkyne-containing amino acids, chemical synthesis remains the primary route for accessing a wide variety of these compounds with diverse structures and functionalities. Several synthetic strategies have been developed to introduce the alkyne moiety into an amino acid scaffold.

One of the most common and effective methods is the Seyferth-Gilbert homologation . This reaction allows for the conversion of an aldehyde into a terminal alkyne with one additional carbon atom. In the context of amino acid synthesis, a protected amino aldehyde is treated with a reagent like the Ohira-Bestmann reagent in the presence of a base to yield the corresponding alkyne-containing amino acid.[2][3][4] Another established method is the Corey-Fuchs reaction , which also starts from an aldehyde.

The choice of synthetic route often depends on the desired structure of the amino acid, the protecting groups used, and the desired stereochemistry. These methods have enabled the synthesis of a broad portfolio of alkyne-containing amino acids that are now commercially available or can be prepared in the laboratory.

Caption: General workflow for the chemical synthesis of an alkyne-containing amino acid.

Applications in Research and Drug Development

The true power of alkyne-containing amino acids lies in their broad range of applications, which have had a profound impact on various areas of scientific research and development.

Bioorthogonal Chemistry and "Click Chemistry"

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been revolutionized by the use of alkyne-containing molecules. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1] Alkyne-containing amino acids can be incorporated into biomolecules, such as proteins, and then specifically tagged with azide-functionalized probes, such as fluorophores, biotin, or drug molecules. A copper-free version of this reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has also been developed for applications where the potential toxicity of copper is a concern.

Metabolic Labeling and Proteomics

Alkyne-containing amino acids that are structural mimics of natural amino acids can be used for metabolic labeling of newly synthesized proteins. For instance, L-homopropargylglycine (HPG) is an analog of methionine that can be incorporated into proteins during translation.[5][6] The alkyne handle on the incorporated HPG then allows for the selective detection and identification of newly synthesized proteins using click chemistry. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), has become a powerful tool in proteomics for studying protein synthesis, turnover, and localization in response to various stimuli.[7][8]

Caption: A typical workflow for metabolic labeling of proteins and proteomic analysis.

Protein Engineering and Drug Discovery

The ability to site-specifically incorporate alkyne-containing amino acids into proteins opens up exciting possibilities for protein engineering. By introducing an alkyne handle at a specific position in a protein, scientists can attach a wide array of functionalities to tailor the protein's properties. This can be used to create novel biocatalysts, therapeutic proteins with enhanced stability or targeting capabilities, or protein-drug conjugates.

In drug discovery, alkyne-containing amino acids can be incorporated into peptides to create more stable and potent therapeutics. The alkyne group can also serve as a reactive handle for attaching imaging agents or for creating "warheads" that form covalent bonds with their protein targets, leading to irreversible inhibition. Furthermore, alkyne-containing probes are used in activity-based protein profiling (ABPP) to identify the targets of bioactive small molecules.[9]

Use in Studying Signaling Pathways

While alkyne-containing amino acids are not typically endogenous components of signaling pathways, they are powerful tools for studying these complex networks. For instance, metabolic labeling with HPG can be used to investigate changes in protein synthesis in response to the activation or inhibition of a signaling pathway, such as the PI3K/AKT or MAPK pathways.[10][11][12][13][14][15] By identifying which proteins are newly synthesized, researchers can gain insights into the downstream effects of signaling events. Furthermore, alkyne-modified inhibitors of kinases or other signaling proteins can be used to identify their direct targets in the cell.

Caption: Simplified diagram of the PI3K/AKT signaling pathway.

Quantitative Data

The efficiency and kinetics of the reactions involving alkyne-containing amino acids are crucial for their successful application. The following tables summarize some of the available quantitative data.

| Alkyne-Containing Amino Acid | Application | Typical Concentration | Incorporation Efficiency | Reference |

| L-Homopropargylglycine (HPG) | Metabolic Labeling | 50-100 µM | Varies by cell type and conditions | [7][8] |

| L-Propargylglycine (Pra) | Peptide Synthesis / Protein Engineering | N/A | High incorporation in engineered systems | [16] |

| Azidonorleucine (Anl) | Metabolic Labeling (Azide analog) | 50-100 µM | Varies by cell type and conditions | [16] |

Table 1: Comparison of Common Non-Canonical Amino Acids Used in Metabolic Labeling.

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Aqueous, Cu(I) catalyst | [3] |

| SPAAC | Cyclooctyne + Azide | 10⁻³ - 1 | Aqueous, catalyst-free | [17] |

| IEDDA | Tetrazine + trans-Cyclooctene | ~10⁶ | Aqueous, catalyst-free | [3] |

Table 2: Approximate Reaction Kinetics of Common Bioorthogonal Reactions. Note: IEDDA is included for comparison as another important bioorthogonal reaction.

| Synthetic Step | Starting Material | Product | Yield | Reference |

| Seyferth-Gilbert Homologation | Protected Amino Aldehyde | Protected Alkyne Amino Acid | 70-95% | [2][5] |

| Ohira-Bestmann Modification | Enolizable Aldehyde | Terminal Alkyne | >80% | [2] |

Table 3: Typical Yields for Chemical Synthesis of Alkyne-Containing Moieties.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of an alkyne-containing amino acid and for a typical metabolic labeling experiment.

Protocol for Seyferth-Gilbert Homologation to Synthesize a Protected Alkyne-Containing Amino Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Protected amino aldehyde

-

Ohira-Bestmann reagent

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected amino aldehyde (1.0 equiv) in a mixture of THF and MeOH.

-

Add the Ohira-Bestmann reagent (1.2 equiv) to the solution.

-

Add K₂CO₃ (1.5 equiv) to the reaction mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected alkyne-containing amino acid.[2][3][5]

Protocol for Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol is for labeling cultured mammalian cells.

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Homopropargylglycine (HPG) stock solution (e.g., 10 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Azide-biotin probe

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

-

-

Streptavidin-agarose beads

Procedure:

-

Metabolic Labeling:

-

Wash the cells once with warm PBS.

-

Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

Replace the medium with methionine-free medium containing HPG at a final concentration of 50-100 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the click chemistry reagents in the following order: azide-biotin probe, CuSO₄, TCEP (or sodium ascorbate), and TBTA ligand.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Add pre-washed streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Downstream Analysis:

-

The enriched proteins can be eluted from the beads for Western blot analysis or subjected to on-bead digestion for proteomic analysis by mass spectrometry.

-

Logical Relationships and Decision Making

The selection of an appropriate alkyne-containing amino acid and the corresponding bioorthogonal chemistry is critical for the success of an experiment. The following diagram illustrates a decision-making process for choosing a suitable strategy.

Caption: Decision tree for selecting a bioorthogonal labeling strategy.

Conclusion

Alkyne-containing amino acids have emerged as a cornerstone of modern chemical biology and drug discovery. Their unique chemical properties, coupled with the power of bioorthogonal reactions, have provided researchers with an unprecedented ability to probe and manipulate biological systems with high precision. From unraveling the dynamics of the proteome to engineering novel therapeutic proteins, the applications of these versatile building blocks continue to expand. The ongoing discovery of natural biosynthetic pathways and the continuous development of new synthetic methods and bioorthogonal reactions promise an even more exciting future for the field. This guide has provided a comprehensive overview of the current state of the art, with the aim of empowering researchers to effectively utilize alkyne-containing amino acids in their own scientific endeavors.

References

- 1. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]

- 10. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. researchgate.net [researchgate.net]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]

- 16. Two-strain, cell-selective protein labeling in mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogues of 2-(Fmoc-amino)-4-pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of structural analogues of 2-(Fmoc-amino)-4-pentynoic acid. This class of non-canonical amino acids is pivotal in modern peptide chemistry and drug discovery, primarily serving as versatile building blocks for the introduction of alkyne functionalities into peptides. The terminal alkyne group enables powerful bioorthogonal "click" chemistry reactions, facilitating the development of novel peptide-based therapeutics, diagnostic tools, and research probes.

Core Structure and Significance

This compound, also known as Fmoc-L-propargylglycine, possesses a core structure featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amino group and a terminal alkyne on a three-carbon side chain. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild conditions.[1][2] The terminal alkyne is the key functional handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[][4][5] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the way peptides are functionalized.[][4][5]

The ability to incorporate this unnatural amino acid into peptides opens up a vast array of possibilities for creating peptidomimetics with enhanced properties, such as increased stability, improved bioactivity, and novel functionalities.[6][7] These modifications are crucial in overcoming the limitations of natural peptides as drug candidates, including their susceptibility to enzymatic degradation.

Structural Analogues and Their Synthesis

Structural modifications of this compound have been explored to fine-tune the properties of the resulting peptides. These modifications primarily involve alterations in the carbon chain length, stereochemistry, and the position of the alkyne group.

Homologues: Varying the Carbon Chain Length

Analogues with different numbers of methylene groups between the α-carbon and the terminal alkyne have been synthesized to modulate the flexibility and reach of the alkyne handle. A key example is Fmoc-L-homopropargylglycine (Fmoc-L-HPG-OH), which has one additional methylene group compared to Fmoc-L-propargylglycine.

| Common Name | Systematic Name | Structure | Key Features |

| Fmoc-L-propargylglycine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | C20H17NO4 | The foundational and most commonly used analogue. |

| Fmoc-L-homopropargylglycine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid | C21H19NO4 | Longer side chain provides increased flexibility for bioconjugation. |

| (2S)-2-(Fmoc-amino)-5-hexynoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid | C21H19NO4 | Same as Fmoc-L-homopropargylglycine. |

Stereoisomers

The stereochemistry at the α-carbon significantly influences the conformation and biological activity of peptides. Both L- and D-enantiomers of propargylglycine are commercially available and have been incorporated into peptides to study the impact of stereochemistry on peptide structure and function.

| Compound Name | Stereochemistry | Applications |

| Fmoc-L-propargylglycine | S | Mimics natural L-amino acids. |

| Fmoc-D-propargylglycine | R | Used to introduce conformational constraints and increase proteolytic stability. |

Positional Isomers and Other Modifications

Research has also explored analogues with internal alkynes and other substitutions on the side chain, although these are less common. These modifications can influence the reactivity of the alkyne and the overall properties of the peptide.

Experimental Protocols

Optimized Synthesis of Fmoc-L-Homopropargylglycine (Fmoc-L-HPG-OH)

This protocol describes an efficient, multigram synthesis of Fmoc-L-HPG-OH, optimized for high yield and preservation of optical purity.[8]

Workflow Diagram:

Caption: Synthetic pathway for Fmoc-L-HPG-OH.

Detailed Methodology:

-

Double Boc Protection: Boc-L-Glu-OtBu is converted to the corresponding Weinreb amide after the installation of a second N-Boc protecting group. This double protection strategy is optimized for high material throughput.[8]

-

Reduction to Aldehyde: The Weinreb amide is then reduced to the corresponding aldehyde.[8]

-

Seyferth-Gilbert Homologation: The aldehyde undergoes a Seyferth-Gilbert homologation to form the terminal alkyne. This step is critical and has been optimized to minimize racemization by carefully controlling the amount of base used.[8]

-

Boc Deprotection: The Boc protecting groups are removed under acidic conditions to yield the free amino acid ester.

-

Fmoc Protection: The free amine is then protected with an Fmoc group using standard procedures.

-

Ester Hydrolysis: Finally, the ester is hydrolyzed to afford the desired Fmoc-L-HPG-OH.

Quantitative Data:

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound and its analogues into peptides is typically achieved using standard Fmoc-SPPS protocols.

Workflow Diagram:

Caption: The Fmoc-SPPS cycle for peptide elongation.

Detailed Methodology:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[2]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

-

Coupling: The next Fmoc-protected amino acid (including the alkyne-containing analogue) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an alkyne-containing peptide with an azide-functionalized molecule.[9]

Reaction Diagram:

Caption: General scheme of the CuAAC reaction.

Detailed Methodology:

-

Dissolution: The alkyne-modified peptide and the azide-containing molecule are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.

-

Catalyst Preparation: A fresh solution of the copper(I) catalyst is prepared. This is typically done by mixing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[9] A copper-coordinating ligand, such as TBTA, is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.

-

Reaction: The catalyst solution is added to the mixture of the peptide and the azide molecule. The reaction is typically allowed to proceed at room temperature with gentle agitation.

-

Purification: Upon completion, the desired triazole-linked conjugate is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Chemical Biology

The incorporation of this compound and its analogues into peptides has enabled a wide range of applications:

-

Peptide Cyclization: Intramolecular CuAAC can be used to generate cyclic peptides, which often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.

-

Synthesis of Peptide-Drug Conjugates: The alkyne handle allows for the straightforward conjugation of peptides to small molecule drugs, toxins, or imaging agents.

-

Development of Bio-probes: Peptides can be labeled with fluorescent dyes, biotin, or other reporter molecules for use in biochemical assays and cellular imaging.[10][11]

-

Creation of Stapled Peptides: The alkyne group can be used as one of the reactive partners in the formation of "stapled" peptides, where a synthetic brace is introduced to stabilize the helical structure of the peptide.[12]

-

Antimicrobial Peptide Development: The introduction of non-canonical amino acids can enhance the stability and activity of antimicrobial peptides.[13]

Conclusion

Structural analogues of this compound are indispensable tools in modern chemical biology and drug discovery. Their ability to introduce a bioorthogonal alkyne handle into peptides in a straightforward manner using standard Fmoc-SPPS has greatly expanded the possibilities for creating novel and effective peptide-based molecules. The continued development of new analogues with tailored properties will undoubtedly lead to further advancements in the design of next-generation therapeutics and research tools.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Incorporation of 2-(Fmoc-amino)-4-pentynoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Theoretical Foundations

2-(Fmoc-amino)-4-pentynoic acid, commonly referred to as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a non-canonical amino acid that has become an invaluable tool in modern peptide chemistry and drug development.[1] Its core utility lies in the introduction of a terminal alkyne functional group into a peptide sequence. This alkyne moiety serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]

The incorporation of Fmoc-Pra-OH into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.[3][4] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This iterative process of deprotection and coupling allows for the stepwise assembly of a desired peptide sequence on a solid support.[6]

The alkyne side chain of propargylglycine is stable to the standard conditions of Fmoc-SPPS, including the repetitive basic treatments for Fmoc removal and the acidic conditions used for final cleavage of the peptide from the resin. This stability ensures that the alkyne functionality remains intact and available for subsequent post-synthetic modifications.

Data Presentation: Properties of Fmoc-L-propargylglycine

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₄ | [1] |

| Molecular Weight | 335.35 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 175 - 177 °C | [1] |

| Chiral Purity | ≥ 99% (Chiral HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers follow a similar workflow.

1. Resin Swelling:

-

Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 1 hour.[5]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Repeat the piperidine treatment for an additional 7 minutes.[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 2.9-5 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[3]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]

4. Capping (Optional):

-

If the coupling reaction is incomplete, the unreacted amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Iteration:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

Specific Protocol for Incorporating Fmoc-L-propargylglycine (Fmoc-Pra-OH)

The incorporation of Fmoc-Pra-OH generally follows the standard coupling protocol. However, due to its non-standard side chain, certain optimizations can ensure high coupling efficiency.

-

Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU are effective for coupling Fmoc-Pra-OH.[7]

-

Activation: Pre-activation of the Fmoc-Pra-OH with the coupling reagent and DIPEA for 1-2 minutes before addition to the resin is recommended.[3]

-

Reaction Time: A standard coupling time of 1-2 hours is typically sufficient.[3] The reaction can be monitored with the Kaiser test.

-

Double Coupling: If the initial coupling is found to be incomplete, a second coupling step can be performed to drive the reaction to completion.

On-Resin Cyclization via Click Chemistry

This protocol describes the intramolecular cyclization of a linear peptide containing both propargylglycine and an azide-functionalized amino acid (e.g., Fmoc-L-azidolysine).

1. Synthesis of the Linear Peptide:

-

Synthesize the linear peptide sequence on a suitable resin using the general SPPS protocol described above, incorporating Fmoc-Pra-OH and the Fmoc-azido-amino acid at the desired positions.

2. On-Resin Cyclization:

-

Swell the peptide-resin in argon-purged DMF.

-

Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[7]

-

Add a solution of sodium ascorbate (4 equivalents) in DMF.[7]

-

Add a solution of copper(I) bromide (CuBr) (1.5 equivalents) in acetonitrile.[7]

-

Agitate the reaction mixture under an argon atmosphere for 8-18 hours at room temperature.[7][8]

-

Wash the resin sequentially with water, methanol, DMF, and dichloromethane.[7]

3. Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[3]

4. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Mandatory Visualizations

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for on-resin peptide cyclization using click chemistry.

Application in Modulating Signaling Pathways: Targeting Angiogenesis

The unique capabilities afforded by the incorporation of this compound have significant implications for the development of novel therapeutics that can modulate cellular signaling pathways. A prominent example is in the field of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), initiate their signaling cascades by binding to both their respective receptor tyrosine kinases (RTKs) and to heparan sulfate proteoglycans (HSPGs) on the cell surface. This dual-receptor interaction is essential for robust downstream signaling.

Peptides designed to interfere with these interactions can act as potent inhibitors of angiogenesis. By incorporating Fmoc-Pra-OH into a peptide sequence that mimics the HSPG-binding domain of an anti-angiogenic protein, it is possible to create a scaffold for further modification. The alkyne handle can be used to attach other functional moieties, such as imaging agents for diagnostics or cytotoxic drugs for targeted therapy, via click chemistry.

For instance, a synthetic peptide containing propargylglycine could be designed to bind to the HSPG co-receptors, thereby blocking the binding of pro-angiogenic growth factors and inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. The efficiency of such peptide-drug conjugates can be quantitatively assessed using techniques like LC-MS to confirm the successful click reaction and subsequent in vitro and in vivo assays to measure the inhibition of angiogenesis.

Caption: Inhibition of HSPG-mediated angiogenic signaling by a propargylglycine-containing peptide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutic development.[1][2][3] This guide provides a comprehensive technical overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is the predominant method for chemically synthesizing peptides due to its robustness, efficiency, and amenability to automation.[3] The strategy is built on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions.[2] In the most common Fmoc/tBu (tert-butyl) protection scheme, the Fmoc group temporarily protects the α-amino group of the incoming amino acid and is labile to basic conditions.[2] Conversely, permanent protecting groups on the reactive side chains of amino acids are labile to strong acids, which are also used in the final step to cleave the completed peptide from the solid support.[2] This orthogonality is crucial as it ensures that the side-chain protecting groups remain intact during the iterative cycles of α-amino deprotection and coupling.[2]

The Fmoc strategy offers several advantages over the older tert-butoxycarbonyl (Boc) method, including milder deprotection conditions which are more compatible with sensitive amino acids and post-translational modifications like glycosylation and phosphorylation.[][][6]

The Fmoc Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide using Fmoc-SPPS is a cyclical process, with each cycle extending the peptide chain by a single amino acid. The fundamental steps of each cycle are deprotection, washing, coupling, and washing.[2]

References

The Pivotal Role of the Terminal Alkyne in 2-(Fmoc-amino)-4-pentynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic amino acid, 2-(Fmoc-amino)-4-pentynoic acid, has emerged as a critical tool in modern peptide chemistry and drug development. Its defining feature, a terminal alkyne group, serves as a versatile chemical handle for a wide array of bioorthogonal conjugation reactions. This guide provides an in-depth exploration of the role of this terminal alkyne, focusing on its application in solid-phase peptide synthesis (SPPS) and subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We present quantitative data on reaction efficiencies, detailed experimental protocols, and visual workflows to facilitate its implementation in the laboratory.

Introduction: The Power of a Terminal Alkyne

This compound is a non-canonical amino acid that combines the benefits of Fmoc-based solid-phase peptide synthesis with the precision of click chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless incorporation into growing peptide chains using standard automated or manual synthesis protocols.[1][2] The core utility of this amino acid, however, lies in its side chain, which terminates in a reactive alkyne group.

This terminal alkyne is relatively inert to the conditions of peptide synthesis, yet it can be selectively and efficiently reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[3][4] This highly specific and high-yield reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.[3][5] The bioorthogonal nature of this reaction—meaning it proceeds without interfering with native biological functionalities—makes it an invaluable tool for a multitude of applications.[6]

The incorporation of this compound into a peptide sequence, therefore, provides a specific site for the attachment of a wide range of functionalities, including:

-

Fluorophores and Quenchers: For studying protein-protein interactions, conformational changes, and cellular localization.

-

Polyethylene Glycol (PEG) Chains: To enhance the pharmacokinetic properties of peptide-based drugs, such as increased half-life and reduced immunogenicity.[7]

-

Cytotoxic Payloads: To create potent and targeted peptide-drug conjugates (PDCs) for cancer therapy.[8]

-

Biotin or other Affinity Tags: For purification and detection purposes.

-

Carbohydrates and Lipids: To generate synthetic glycoproteins and lipoproteins for studying their biological roles.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The first step in utilizing the terminal alkyne of this compound is its incorporation into a peptide sequence. This is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]

Logical Workflow for Fmoc-SPPS

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why bioconjugation is so important to peptides | Blog | Biosynth [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Notes and Protocols for Incorporating 2-(Fmoc-amino)-4-pentynoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a non-natural amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the terminal alkyne group on its side chain, which allows for the straightforward introduction of a chemical handle into peptides.[1][3][4] This alkyne functionality is particularly amenable to post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][4][5] This enables the precise and efficient conjugation of various molecules, such as fluorophores, radiolabels, polyethylene glycol (PEG), and other bioactive moieties, to the peptide backbone.[5][6][7] The incorporation of this amino acid can also enhance peptide stability and resistance to enzymatic degradation.[1]

These application notes provide detailed protocols for the successful incorporation of Fmoc-Pra-OH into peptides using standard Fmoc-based SPPS, as well as a protocol for a subsequent on-resin click reaction.

Data Presentation

The successful incorporation of Fmoc-Pra-OH and subsequent peptide purity are dependent on the chosen coupling reagents and reaction conditions. Below is a summary of expected outcomes based on commonly used reagents in Fmoc-SPPS.

Table 1: Coupling Reagent Performance in Fmoc-SPPS

| Coupling Reagent | Additive | Typical Coupling Time | General Purity (%) | Key Considerations |

| HBTU | DIPEA/NMM | 15-60 min | >95 | Highly efficient and rapid.[8][9] |

| HATU | DIPEA/NMM | 15-60 min | >95 | Similar to HBTU, often used for difficult couplings.[10] |

| DIC | HOBt/Oxyma | 30-120 min | >95 | Cost-effective, with a soluble urea byproduct that simplifies purification.[8][11] |

| PyBOP | DIPEA/NMM | 20-90 min | >95 | Well-suited for most standard coupling reactions.[11] |

Note: Purity is dependent on the specific peptide sequence and purification method. The data presented are typical for standard peptide syntheses.

Table 2: Typical Cleavage Cocktail Compositions

| Reagent Cocktail | Composition | Application Notes |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | "Odorless" cocktail, useful for peptides with trityl-based protecting groups.[5] |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A robust, general-purpose cleavage reagent suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[12] |

| TFA/TIPS/H₂O | TFA (95%), TIPS (2.5%), Water (2.5%) | A common and effective cleavage cocktail for many standard peptides.[13][14] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Pra-OH

This protocol outlines the manual incorporation of Fmoc-Pra-OH into a peptide sequence on a solid support using standard Fmoc chemistry.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group.[8]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Pra-OH:

-

In a separate vial, dissolve Fmoc-Pra-OH (2-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-5 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) in DMF.[8]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for the recommended coupling time (see Table 1).

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.[13]

-

Prepare a fresh cleavage cocktail (see Table 2 for options). For a standard peptide, a mixture of TFA/TIPS/H₂O (95:2.5:2.5) is often sufficient.[13][14]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.[5][13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

.

Caption: Workflow for SPPS incorporating Fmoc-Pra-OH.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the peptide while it is still attached to the solid support.

1. Peptide-Resin Preparation:

-

Following the completion of peptide synthesis (after step 5 in Protocol 1), ensure the N-terminal Fmoc group is still attached to protect the terminal amine.

-

Swell the peptide-resin in DCM for 10 minutes.[3]

2. Catalyst Solution Preparation:

-

Bubble nitrogen gas through dimethyl sulfoxide (DMSO) for at least 10 minutes to deoxygenate.[3]

-

Dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[3]

3. Click Reaction:

-

Drain the DCM from the resin.

-

Add the CuBr/DMSO solution to the resin.

-

Add the azide-containing molecule of interest (typically 1.5-5 equivalents).

-

Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.[3]

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[3]

-

Purge the reaction vessel with nitrogen for 5 minutes.[3]

-

Seal the vessel and agitate gently at room temperature for 16-18 hours.[3]

4. Washing:

-

Filter the resin.

-

Wash the resin sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).[3]

5. Cleavage, Deprotection, and Purification:

-

Proceed with the final Fmoc deprotection, cleavage, and purification as described in Protocol 1 (steps 6-8).

.

Caption: On-resin CuAAC click reaction workflow.

Potential Side Reactions and Mitigation

-

Racemization: While generally low with urethane-based protecting groups like Fmoc, some racemization can occur during the activation step.[8] Using additives like HOBt or Oxyma with DIC can minimize this risk.[8][10]

-